Specific Scientific Field: This research falls under the field of Cardiology.
Summary of the Application: NVP-AEW541 is used to study its effects on cardiac function and insulin response.
Methods of Application or Experimental Procedures: The effects of NVP-AEW541 on cardiac function and insulin response were assessed both in vivo and in isolated working hearts. A dose-response analysis of NVP-AEW541 was performed in male, 3-week-old rats, and the chronic effects of the clinically relevant dose were assessed in adult rats .
Results or Outcomes: NVP-AEW541 caused dose-dependent growth retardation and impaired glucose tolerance in juvenile rats. In adults, NVP-AEW541 caused a continuously worsening depression of cardiac contractility, which recovered within 2 weeks after cessation .
Specific Scientific Field: This research falls under the field of Parasitology.
Summary of the Application: NVP-AEW541 is used to study its effects on the growth of the parasite Toxoplasma gondii .
Methods of Application or Experimental Procedures: The inhibition of parasite growth was determined using a luminescence-based β-galactosidase activity assay. The effect of compounds on the viability of host cells was measured using CCK8 .
Results or Outcomes: NVP-AEW541 had an IC50 value for parasite growth of 1.17 μM. It was found that NVP-AEW541 inhibits tachyzoite invasion .
NVP-AEW541 is a novel compound classified as a pyrrolo(2,3-d)pyrimidine derivative. It is recognized for its potent and selective inhibition of the insulin-like growth factor-1 receptor kinase, with an IC50 value of approximately 0.086 μM. This compound has been studied for its ability to block IGF-1 receptor signaling pathways, which are crucial in various cancer cell lines, particularly in endometrial and biliary tract cancers . NVP-AEW541 has demonstrated significant anti-proliferative effects and is noted for inducing apoptotic cell death in cancer cells .
NVP-AEW541 acts by inhibiting the IGF-IR kinase activity. IGF-IR is a receptor tyrosine kinase involved in cell proliferation, survival, and differentiation []. NVP-AEW541 binds to the ATP-binding pocket of IGF-IR, thereby preventing ATP (adenosine triphosphate) from binding and hindering the phosphorylation process critical for downstream signaling [, ]. This ultimately leads to the suppression of IGF-1R mediated cellular processes, potentially leading to cell death in cancer cells.
Studies have shown that NVP-AEW541 effectively inhibits the growth of various cancer cell lines, including gliomas, prostate cancer cells, and others [, ]. It disrupts the autocrine loop initiated by HIF1α (hypoxia-inducible factor 1-alpha) stabilization in glioma cells, a key factor in tumor growth and survival [].
NVP-AEW541 primarily acts by inhibiting the autophosphorylation of the insulin-like growth factor-1 receptor. This inhibition leads to the dephosphorylation of downstream signaling molecules such as AKT, thereby disrupting the IGF-1 signaling pathway . The compound's mechanism of action involves binding to the ATP-binding site of the receptor, which prevents substrate phosphorylation and subsequent signal transduction.
NVP-AEW541 exhibits notable biological activity against a variety of cancer types. In vitro studies have shown that it effectively inhibits cell growth across multiple human cancer cell lines, including those derived from biliary tract cancer and endometrial carcinoma . The compound has been associated with cell cycle arrest at the G1/S checkpoint and increased apoptotic markers, indicating its potential as a therapeutic agent in oncology .
NVP-AEW541 has potential applications in cancer therapy due to its selective inhibition of the insulin-like growth factor-1 receptor. It has been investigated for use in:
Studies have indicated that NVP-AEW541 interacts specifically with the insulin-like growth factor-1 receptor, exhibiting a much higher affinity (up to 30-fold) than other structurally similar tyrosine kinases like the insulin receptor . This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy.
In animal models, NVP-AEW541 has shown dose-dependent effects on growth and glucose tolerance, which are important considerations for its potential side effects in clinical applications .
Several compounds share structural similarities with NVP-AEW541 but differ in their specificity and biological activity. Here are some notable examples:
Compound Name | Structure Type | Target Receptor | Selectivity | Notable Activity |
---|---|---|---|---|
NVP-BEZ235 | Dual PI3K/mTOR inhibitor | PI3K/mTOR | Moderate | Induces apoptosis in various cancers |
Linsitinib | Tyrosine kinase inhibitor | Insulin receptor/IGF-1R | Low | Broad spectrum anti-cancer activity |
AXL1717 | Selective AXL inhibitor | AXL receptor | High | Impacts tumor microenvironment |
GSK1904529 | Selective IGF-1R inhibitor | IGF-1R | High | Effective against various solid tumors |
NVP-AEW541 stands out due to its high selectivity for the insulin-like growth factor-1 receptor over other similar receptors, which may lead to fewer side effects compared to less selective compounds .